Ertugliflozin

SGLT2 selectivity IC50 in vitro pharmacology

Select Ertugliflozin (MK-8835/PF-04971729) for your research when protocol design demands an SGLT2 inhibitor with minimal pharmacokinetic variability. Its BCS Class I classification and ~100% absolute oral bioavailability make it the superior probe for DDI, food-effect, and formulation studies where absorption must not confound results. For glycemic endpoint trials, network meta-analysis confirms ertugliflozin 15 mg delivers greater HbA1c reduction than maximum-dose dapagliflozin or empagliflozin. Purchase with confidence—every lot is supported by the VERTIS CV dataset, the only large-scale cardiovascular outcomes trial specific to this molecule.

Molecular Formula C22H25ClO7
Molecular Weight 436.9 g/mol
CAS No. 1431329-06-4
Cat. No. B3433122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErtugliflozin
CAS1431329-06-4
Molecular FormulaC22H25ClO7
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl
InChIInChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1
InChIKeyMCIACXAZCBVDEE-CUUWFGFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble

Structure & Identifiers


Interactive Chemical Structure Model





Ertugliflozin (CAS 1431329-06-4) Procurement Guide: Technical Specifications and Comparator Context


Ertugliflozin (CAS 1431329-06-4; also known as MK-8835, PF-04971729) is a small-molecule, orally active, selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) [1]. It is the fourth SGLT2 inhibitor to receive global regulatory approval for the treatment of adults with type 2 diabetes mellitus (T2DM) as an adjunct to diet and exercise, and is commercially formulated as the L-pyroglutamic acid salt [2]. The compound is characterized by a high absolute oral bioavailability and once-daily dosing pharmacokinetics. In vitro profiling demonstrates sub-nanomolar potency for human SGLT2 with high selectivity over SGLT1, while clinical outcome data from the VERTIS CV trial provide evidence for cardiorenal effects in patients with T2DM and established atherosclerotic cardiovascular disease [3].

Why Ertugliflozin (CAS 1431329-06-4) Is Not a Direct Substitute for Other SGLT2 Inhibitors


SGLT2 inhibitors are a chemically heterogeneous class; despite a shared primary mechanism of renal glucose excretion, individual agents display divergent in vitro selectivity profiles, pharmacokinetic properties, metabolic pathways, and differential clinical outcome effect sizes [1]. For research and industrial procurement, the absence of bioequivalence among members of this class necessitates precise selection. Ertugliflozin exhibits a distinct combination of near-complete absolute bioavailability, a half-life that supports once-daily steady-state pharmacokinetics, and primary UGT1A9- and UGT2B7-mediated metabolism [2]. Crucially, indirect comparative analyses reveal that ertugliflozin at its highest approved dose demonstrates greater glycemic efficacy than comparable high doses of both dapagliflozin and empagliflozin [3]. Furthermore, the VERTIS CV trial provides a unique, large-scale cardiovascular and renal outcomes dataset specific to ertugliflozin, which is not interchangeable with data from other SGLT2 inhibitor trials [4].

Quantitative Evidence Guide: Differentiating Ertugliflozin (CAS 1431329-06-4) from Key Comparators


In Vitro Potency and Selectivity: Ertugliflozin Exhibits Higher SGLT2 Affinity Than Empagliflozin and Dapagliflozin

In vitro enzymatic assays demonstrate that ertugliflozin inhibits human SGLT2 with an IC50 of 0.87 nM, which is approximately 3.6-fold more potent than empagliflozin (IC50 = 3.1 nM) and 1.4-fold more potent than dapagliflozin (IC50 = 1.2 nM). Its selectivity for SGLT2 over SGLT1 is approximately 2,000-fold (IC50 for SGLT1 = 1,960 nM), which is lower than empagliflozin's ~2,500-fold selectivity but significantly higher than canagliflozin's ~250-fold selectivity [1].

SGLT2 selectivity IC50 in vitro pharmacology drug discovery

Oral Bioavailability: Ertugliflozin Demonstrates Near-Complete Absorption, Differentiating It from Canagliflozin

Ertugliflozin exhibits an absolute oral bioavailability of approximately 100% under fasted conditions and is categorized as a Biopharmaceutical Classification System (BCS) Class I drug, indicating high solubility and high permeability [1]. In contrast, canagliflozin demonstrates a significantly lower oral bioavailability of approximately 65%, while dapagliflozin and empagliflozin have reported bioavailabilities of approximately 78% and 75%, respectively [2].

pharmacokinetics bioavailability ADME formulation development

Glycemic Efficacy: Ertugliflozin 15 mg Outperforms Dapagliflozin 10 mg and Empagliflozin 25 mg in Indirect Comparisons

In a network meta-analysis of randomized controlled trials, ertugliflozin 15 mg monotherapy demonstrated statistically significantly greater HbA1c reduction compared to both dapagliflozin 10 mg (mean difference -0.36%; 95% credible interval -0.65, -0.08) and empagliflozin 25 mg (mean difference -0.31%; 95% credible interval -0.58, -0.04) when used as monotherapy in patients uncontrolled on diet and exercise [1]. As add-on therapy to metformin, ertugliflozin 15 mg also showed greater HbA1c reduction than both comparators. Ertugliflozin 5 mg demonstrated greater efficacy than dapagliflozin 5 mg when added to metformin monotherapy [1].

type 2 diabetes HbA1c reduction glycemic control network meta-analysis

Renal Outcomes: Ertugliflozin Demonstrates a 34% Reduction in Risk of eGFR Decline in VERTIS CV

In the VERTIS CV trial, which randomized 8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease, ertugliflozin treatment was associated with a 34% reduction in the risk of a sustained decline in estimated glomerular filtration rate (eGFR), a prespecified exploratory renal composite outcome [1]. The trial included patients with baseline eGFR as low as 30 mL/min/1.73 m². Importantly, the label for ertugliflozin specifies that no dose adjustment is required in patients with renal impairment, whereas canagliflozin and empagliflozin have eGFR-based contraindications or dose reduction requirements [2].

cardiorenal outcomes eGFR VERTIS CV chronic kidney disease

Heart Failure Outcomes: Ertugliflozin Reduces Risk of First and Total Heart Failure Hospitalizations in VERTIS CV

In prespecified analyses from the VERTIS CV trial, ertugliflozin reduced the risk of first hospitalization for heart failure (HHF) by 30% (hazard ratio 0.70; 95% confidence interval 0.54-0.90) compared with placebo in patients with type 2 diabetes and established atherosclerotic cardiovascular disease [1]. Furthermore, ertugliflozin reduced the risk of total (first plus recurrent) HHF events and total HHF plus cardiovascular death, with consistent effects observed across subgroups stratified by baseline use of renin-angiotensin-aldosterone system inhibitors or diuretics [2].

heart failure VERTIS CV cardiovascular outcomes hospitalization

Ertugliflozin (CAS 1431329-06-4): Primary Research and Industrial Application Scenarios


Pharmacokinetic and Drug-Drug Interaction Studies Requiring a High-Bioavailability SGLT2 Probe

Ertugliflozin's near-complete absolute oral bioavailability (~100%) and BCS Class I classification minimize absorption-related variability, making it a preferred SGLT2 inhibitor probe for studies investigating drug-drug interactions, formulation development, or food-effect assessments where minimizing pharmacokinetic confounding is essential [1].

Clinical Research Programs Requiring Maximal Glycemic Efficacy in SGLT2 Inhibitor-Naïve Populations

For clinical trials, meta-analyses, or real-world evidence studies where the primary endpoint is change in HbA1c and the comparator is an active SGLT2 inhibitor, ertugliflozin 15 mg demonstrates superior glycemic lowering versus the maximum approved doses of both dapagliflozin and empagliflozin based on network meta-analysis data, supporting its selection as the active comparator arm [2].

Translational Research Leveraging the VERTIS CV Cardiorenal Outcomes Dataset

The VERTIS CV trial (NCT01986881; n=8,246) provides a robust, publicly available dataset for ertugliflozin's effects on cardiovascular death, hospitalization for heart failure (30% risk reduction; HR 0.70), and renal outcomes (34% risk reduction in eGFR decline). This dataset is essential for secondary analyses, pharmacoeconomic modeling, and real-world evidence generation where trial-specific outcome data are required [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ertugliflozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.